4-(2-Bromoethoxy)-3-methoxybenzaldehyde
Overview
Description
4-(2-Bromoethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, featuring a bromoethoxy group at the fourth position and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-bromoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the aldehyde group of 3-methoxybenzaldehyde, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Bromoethoxy)-3-methoxybenzoic acid.
Reduction: 4-(2-Bromoethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromoethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)benzaldehyde: Lacks the methoxy group at the third position.
3-Methoxybenzaldehyde: Lacks the bromoethoxy group at the fourth position.
4-(2-Bromoethoxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(2-Bromoethoxy)-3-methoxybenzaldehyde is unique due to the presence of both the bromoethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
4-(2-bromoethoxy)-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSWCDPTQADMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582087 | |
Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-23-2 | |
Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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